molecular formula C8H18ClN B13474714 3-Methyl-3-propylpyrrolidine hydrochloride

3-Methyl-3-propylpyrrolidine hydrochloride

Cat. No.: B13474714
M. Wt: 163.69 g/mol
InChI Key: AAWGCMGXDPGXQV-UHFFFAOYSA-N
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Description

3-Methyl-3-propylpyrrolidine hydrochloride is an organic compound belonging to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-propylpyrrolidine hydrochloride typically involves the alkylation of pyrrolidine with appropriate alkyl halides under basic conditions. One common method is the reaction of pyrrolidine with 3-bromopropane and methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-propylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in THF.

Major Products:

    Oxidation: N-oxides of 3-Methyl-3-propylpyrrolidine.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidines depending on the halogenated compound used.

Scientific Research Applications

3-Methyl-3-propylpyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-3-propylpyrrolidine hydrochloride involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is known to affect the central nervous system.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound with a simpler structure.

    3-Methylpyrrolidine: Lacks the propyl group, resulting in different biological activities.

    3-Propylpyrrolidine: Lacks the methyl group, affecting its chemical properties and reactivity.

Uniqueness: 3-Methyl-3-propylpyrrolidine hydrochloride is unique due to the presence of both methyl and propyl groups, which confer distinct steric and electronic properties. These modifications enhance its biological activity and make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

3-methyl-3-propylpyrrolidine;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c1-3-4-8(2)5-6-9-7-8;/h9H,3-7H2,1-2H3;1H

InChI Key

AAWGCMGXDPGXQV-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCNC1)C.Cl

Origin of Product

United States

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